rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine
Description
rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine: is a complex organic compound that belongs to the class of diazepines. Diazepines are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. This specific compound is characterized by its unique structure, which includes a decahydrocyclopenta ring fused with a diazepine ring, and two methyl groups attached at specific positions.
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(5aR,8aS)-1,5a-dimethyl-2,3,4,5,6,7,8,8a-octahydrocyclopenta[e][1,4]diazepine |
InChI |
InChI=1S/C10H20N2/c1-10-5-3-4-9(10)12(2)7-6-11-8-10/h9,11H,3-8H2,1-2H3/t9-,10+/m0/s1 |
InChI Key |
FUTCVJFTYNICIG-VHSXEESVSA-N |
Isomeric SMILES |
C[C@]12CCC[C@@H]1N(CCNC2)C |
Canonical SMILES |
CC12CCCC1N(CCNC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine can be achieved through various synthetic routes. One common method involves the construction of the diazepine ring via functionalization of pyrrole derivatives. For instance, a Rhodium (III)-catalyzed C–H functionalization and cascade annulation of diazepinone to the pyrrole ring has been reported . Another approach involves the Bischler–Napieralski reaction conditions from the corresponding amides, followed by methylation and reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry has been explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting the central nervous system.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine involves its interaction with specific molecular targets and pathways. As a diazepine derivative, it is believed to exert its effects by enhancing the activity of gamma-aminobutyric acid (GABA) in the central nervous system. This enhancement leads to increased inhibitory neurotransmission, resulting in anxiolytic, sedative, and anticonvulsant effects .
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Chlordiazepoxide: Another benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness: rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine is unique due to its specific structural configuration and the presence of the decahydrocyclopenta ring fused with the diazepine ring. This unique structure may contribute to its distinct pharmacological profile and potential therapeutic applications .
Biological Activity
Rac-(5aR,8aS)-1,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine is a compound belonging to the diazepine family, which has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological activities, and relevant case studies that highlight its pharmacological significance.
Structural Characteristics
- Molecular Formula : C10H20N2
- SMILES : C[C@]12CCC[C@@H]1N(CCNC2)C
- InChIKey : FUTCVJFTYNICIG-VHSXEESVSA-N
The compound's unique structure enables it to interact with various biological targets, which is a characteristic feature of diazepine derivatives.
Biological Activity Overview
Diazepine compounds are known for their diverse biological activities, including:
- Inhibition of Acetyl-Lysine Binding : Diazepines have been identified as potent inhibitors of bromodomain-containing proteins, which play a crucial role in gene transcriptional activation associated with cancer and inflammation .
- Enzyme Inhibition : Various diazepine derivatives have shown efficacy as enzyme inhibitors, including farnesyltransferases and histone deacetylases .
- Receptor Modulation : Compounds like this compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways relevant to numerous physiological processes .
1. Diazepine as Therapeutic Agents
A review highlighted the success of diazepine compounds in drug development. The ability of these compounds to mimic protein secondary structures enhances their versatility in targeting various biological pathways .
2. Biological Activity Spectrum
Research indicates that diazepines exhibit a range of biological activities:
- Anticonvulsant Effects : Certain diazepines are well-documented for their anticonvulsant properties, making them valuable in treating epilepsy and other seizure disorders.
- Anxiolytic Properties : Diazepines are commonly used in managing anxiety disorders due to their calming effects on the central nervous system .
- Anti-cancer Potential : The ability of some diazepines to inhibit specific protein interactions suggests potential applications in cancer therapy .
Table 1: Biological Activities of Diazepine Compounds
| Activity Type | Description | Example Compounds |
|---|---|---|
| Enzyme Inhibition | Inhibitors of various enzymes | Farnesyltransferases, HDACs |
| Anticonvulsant | Reduces seizure activity | Diazepam |
| Anxiolytic | Alleviates anxiety symptoms | Alprazolam |
| Anti-cancer | Inhibits cancer-related protein interactions | Various diazepine derivatives |
Table 2: Structural Features Influencing Activity
| Feature | Impact on Activity |
|---|---|
| Diazepine Core | Essential for receptor binding and activity |
| Substituents | Modulate specificity and potency |
| Stereochemistry | Influences pharmacokinetics and dynamics |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
